molecular formula C18H20N2O4S B3297820 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 896309-61-8

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3297820
CAS No.: 896309-61-8
M. Wt: 360.4 g/mol
InChI Key: QYAFJPGROLPVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group and a 4-methylbenzenesulfonamide moiety.

Such features are critical in drug design, particularly for targeting enzymes or receptors where sulfonamides act as pharmacophores.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-6-8-17(9-7-13)25(22,23)19-14-10-18(21)20(12-14)15-4-3-5-16(11-15)24-2/h3-9,11,14,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFJPGROLPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Reaction conditions often include the use of a base and a solvent such as ethanol.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group. This reaction typically requires a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ( ) Core Structure: Pyrazolo-pyrimidinyl with a chromenone ring. Substituents: Fluorine atoms (electron-withdrawing) on the chromenone and phenyl groups. Properties: Melting point = 175–178°C; molecular weight = 589.1 g/mol. Significance: Fluorine enhances metabolic stability and lipophilicity, which may improve bioavailability compared to methoxy-substituted analogs.

N-{[1-(4-Fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}-3-(trifluoromethyl)benzenesulfonamide ( ) Core Structure: Pyrrolidinone with a 4-fluorobenzyl group. Substituents: Trifluoromethyl (-CF₃) on the benzene ring.

4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide ( ) Core Structure: Oxadiazole-linked dihydropyridinone. Substituents: 2-Methoxyethoxy group (polar, flexible chain).

Comparative Analysis :
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s 3-methoxyphenyl group donates electrons, increasing solubility in polar solvents. In contrast, fluorine and -CF₃ substituents () reduce electron density, enhancing resistance to oxidative metabolism .
    • Trifluoromethyl groups () significantly increase lipophilicity (logP), which correlates with improved blood-brain barrier penetration but may reduce renal clearance .
  • Heterocyclic Core Variations: Pyrrolidinone (target compound) vs. pyrazolo-pyrimidinyl (): Pyrrolidinone offers conformational flexibility, while pyrazolo-pyrimidinyl provides planar rigidity for π-π interactions in enzyme active sites .

Structural Validation Techniques

X-ray crystallography and density-functional theory (DFT) are critical for validating molecular conformations. Studies in and highlight the role of exact exchange and correlation-energy functionals in predicting electronic properties, which aid in rationalizing substituent effects on stability and reactivity . Software like SHELX () ensures accurate refinement of crystallographic data, essential for confirming structural similarities among analogs .

Data Table: Key Properties of Selected Sulfonamide Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide (Target) Not reported Not reported 3-Methoxyphenyl, 4-methylbenzenesulfonamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Fluoro-chromenyl, pyrazolo-pyrimidinyl
N-{[1-(4-Fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}-3-(trifluoromethyl)benzenesulfonamide ~453.4 (calculated) Not reported 4-Fluorobenzyl, -CF₃
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide ~497.5 (calculated) Not reported Oxadiazole, 2-methoxyethoxy

Research Findings and Implications

  • Thermodynamic Stability : Becke’s DFT studies () indicate that exact-exchange functionals accurately predict atomization energies, which can guide the design of stable sulfonamide derivatives .
  • Solubility vs. Permeability : Methoxy groups (target, ) improve solubility, whereas -CF₃ () favors permeability, highlighting a trade-off in drug design .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a sulfonamide group, and multiple aromatic rings with various substituents. The structural complexity is indicative of its potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to disease states.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)1.1
Compound BHCT-116 (Colon)2.6
Compound CHepG2 (Liver)1.4

These findings suggest that the compound may possess significant antiproliferative activity, potentially through mechanisms such as thymidylate synthase inhibition.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Certain derivatives have demonstrated good inhibition against common pathogens:

PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus20

These results indicate potential applications in treating bacterial infections.

Study 1: Anticancer Efficacy

A study published in 2021 assessed the anticancer efficacy of various pyrrolidinone derivatives, including those structurally similar to this compound. The research utilized MTT assays across multiple cancer cell lines and found that several compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating superior efficacy in certain contexts .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds exert their biological effects. Molecular docking studies revealed that the compound could effectively bind to the active sites of target enzymes, suggesting a basis for its inhibitory actions on cellular proliferation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.